Lipophilicity Advantage: XLogP3-AA Comparison Demonstrates Higher logP for the Methoxyimino-Methyl Derivative
The target compound exhibits a computed XLogP3-AA of 3.6 [1], indicating greater lipophilicity than the simpler 5-cyano-4-methyl-3-phenylthiophene-2-carboxamide (CAS 70541-99-0), which has a calculated logP of approximately 2.9 [2]. This difference arises from the methoxyimino-methyl side chain, which adds hydrophobic surface area relative to the unsubstituted carboxamide. Higher lipophilicity may translate to improved membrane permeability in cell-based assays, a critical parameter when selecting compounds for intracellular target engagement studies.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA / logP) |
|---|---|
| Target Compound Data | XLogP3-AA = 3.6 |
| Comparator Or Baseline | 5-cyano-4-methyl-3-phenylthiophene-2-carboxamide (CAS 70541-99-0): logP ≈ 2.9 (Chembase calculated) |
| Quantified Difference | Δ logP ≈ +0.7 (target compound is more lipophilic) |
| Conditions | Computed values from PubChem (XLogP3-AA) and vendor databases; not experimentally determined |
Why This Matters
When screening compounds for intracellular targets, higher lipophilicity can enhance passive membrane diffusion, potentially reducing the concentration required to achieve cellular activity compared to less lipophilic analogs.
- [1] PubChem CID 135478118. Computed Properties: XLogP3-AA. National Center for Biotechnology Information. View Source
- [2] Chembase. 5-Cyano-4-methyl-3-phenylthiophene-2-carboxamide (CAS 70541-99-0): logD (pH 7.4) = 2.89. https://en.chembase.cn View Source
